Posaconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prophylaxis of Invasive Fungal Infections

Posaconazole's primary focus in research is on preventing invasive fungal infections (IFIs) in immunocompromised patients. These patients, undergoing procedures like hematopoietic stem cell transplantation (HSCT) or chemotherapy, are at high risk for developing fungal infections []. Studies have shown posaconazole to be effective in preventing aspergillosis and candidiasis in these high-risk groups [, ].

Treatment of Invasive Fungal Infections

While currently approved for prophylaxis only, research is exploring the use of posaconazole for treatment of established IFIs. Its broad spectrum of activity, including against molds and azole-resistant Candida species, makes it an attractive option for salvage therapy in cases where other antifungal medications have failed [, ].

Combination Therapy

Research is also investigating the potential benefits of combining posaconazole with other antifungal medications. Studies have shown synergistic effects when posaconazole is used with caspofungin or amphotericin B against Aspergillus fumigatus, Candida glabrata, and Cryptococcus neoformans []. This synergistic effect could potentially improve treatment outcomes for patients with these infections.

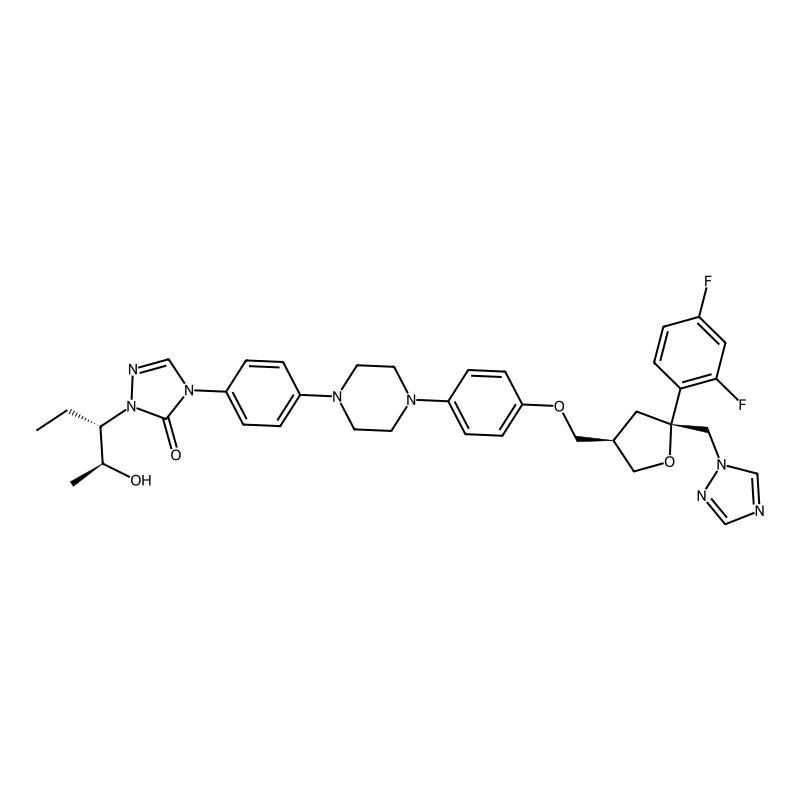

Posaconazole is a synthetic triazole antifungal agent, recognized for its broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species. It is structurally related to itraconazole but features significant modifications that enhance its efficacy and spectrum of activity. The chemical formula for posaconazole is , with a molecular weight of approximately 700.77 g/mol . Approved for use in the United States in 2006, posaconazole is primarily indicated for the treatment of oropharyngeal candidiasis and as prophylaxis against invasive fungal infections in immunocompromised patients .

Posaconazole functions by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. This inhibition leads to the accumulation of toxic sterol precursors and ultimately results in fungal cell death . The reaction mechanism involves binding to the heme group of the cytochrome P450 enzyme, effectively blocking its activity .

The biological activity of posaconazole is characterized by its fungicidal or fungistatic effects, depending on the concentration and the specific fungal strain. It is particularly effective against a range of fungi including Candida albicans, Aspergillus fumigatus, and other molds and yeasts . Posaconazole has also demonstrated non-classical properties, such as antitrypanosomal and antileishmanial activities, indicating potential applications beyond antifungal therapy .

The synthesis of posaconazole involves several steps, beginning with the modification of itraconazole. Key synthetic strategies include:

- Replacement of Chlorine with Fluorine: This substitution enhances the drug's potency.

- Hydroxylation: Modifications to the triazolone side chain improve its pharmacological profile.

- Formation of Tetrahydrofuran Ring: The inclusion of this structure contributes to the compound's unique properties.

Various synthetic routes have been explored to optimize yield and purity, including the use of chiral intermediates that facilitate the construction of its complex structure .

Posaconazole is utilized in several clinical scenarios:

- Prophylaxis: It is commonly prescribed to prevent invasive fungal infections in high-risk patients, such as those undergoing chemotherapy or stem cell transplants.

- Treatment: Effective in treating oropharyngeal candidiasis and other systemic fungal infections.

- Research: Investigated for potential roles in treating other diseases due to its unique biological activities .

Posaconazole exhibits significant interactions with other medications primarily due to its role as a potent inhibitor of cytochrome P450 3A4 enzyme. Notable interactions include:

- Increased Plasma Levels: Co-administration with drugs metabolized by CYP3A4 (e.g., tacrolimus, sirolimus) can lead to elevated plasma concentrations, necessitating careful monitoring and dose adjustments .

- Reduced Absorption: Concurrent use with proton pump inhibitors or H2 receptor antagonists can diminish posaconazole absorption, affecting its efficacy .

- Adverse Reactions: Potentially serious interactions with vinca alkaloids may lead to neurotoxicity .

Posaconazole shares similarities with other azole antifungals but stands out due to its unique structural features and broader spectrum of activity. Below are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Itraconazole | Triazole ring; similar antifungal mechanism | Older generation; broader spectrum |

| Voriconazole | Triazole; modified side chains | More potent against Aspergillus |

| Fluconazole | Triazole; simpler structure | Limited activity against molds |

| Isavuconazole | Triazole; prodrug form | Extended half-life; different dosing |

Posaconazole's tetrahydrofuran center and specific fluorinated side chains contribute to its enhanced potency and unique pharmacological properties compared to these similar compounds . Its ability to act on multiple pathways further distinguishes it within this class of antifungals.

Posaconazole synthesis has been extensively studied through multiple synthetic approaches, with convergent synthesis strategies emerging as the predominant methodology for industrial production [1] [2]. The complexity of posaconazole, featuring four chiral centers that theoretically yield sixteen possible stereoisomers, necessitates sophisticated synthetic approaches to ensure stereochemical control and product purity [3] [4].

The most widely implemented approach utilizes a convergent synthesis strategy involving two primary synthetic branches that converge at a critical coupling step [1] [5]. The first branch focuses on the preparation of the chiral hydrazine intermediate needed for triazolone formation, where lactam reduction with Red-Al yields (S)-2-benzyloxy propanal with 94% efficiency, subsequently reacting with formyl hydrazine to produce the key hydrazone intermediate in 81% yield [1]. The second synthetic branch involves the preparation of phenyl carbamate intermediates through carefully controlled reaction conditions.

A critical advancement in the synthetic methodology involves the protection of the formyl group as tert-butyldimethylsilyl ether followed by treatment with ethylmagnesium chloride, which dramatically improves stereoselectivity from a 94:6 ratio to an exceptional 99:1 ratio of desired (S,S)-diastereomer to (S,R)-diastereomer, while simultaneously increasing yield to 95% [1]. This represents a significant process optimization that enhances both efficiency and stereochemical control.

The convergent coupling step involves the reaction of formyl hydrazine with phenyl carbamate in toluene at temperatures ranging from 75-85°C for 12-24 hours [1]. Following coupling completion, the intermediate undergoes cyclization at elevated temperatures of 100-110°C for 24-48 hours to form the benzyloxy triazolone. The final deprotection step utilizes 5% palladium on carbon with formic acid at room temperature overnight, followed by heating at 40°C for 24 hours, yielding posaconazole with an overall yield of 80% [1].

Alternative synthetic approaches have been developed to address specific manufacturing challenges. A modified convergent route utilizing benzyl chloroformate and specialized aprotic solvents with acid binding agents has demonstrated yields of 91% for key intermediates [6]. This approach employs precisely controlled temperature conditions (0-5°C initially, then 20-25°C) with reaction times ranging from 1-8 hours, offering improved efficiency for certain synthetic steps [6].

Industrial scale synthesis has achieved remarkable success, with one practical method demonstrating the preparation of 15 kilograms of posaconazole with an overall yield of 82% [2]. This large-scale approach incorporates process optimizations including the use of methylmagnesium bromide in Grignard reactions under carefully controlled temperature conditions ranging from -5°C to 20°C [7].

Table 1 summarizes the key synthetic routes for posaconazole production, highlighting the diversity of approaches available for commercial manufacturing while emphasizing the critical process parameters that determine success in each methodology.

Critical Process Impurities and Mitigation Strategies

Process impurities in posaconazole synthesis arise from multiple sources, including starting materials, synthetic intermediates, and degradation pathways [8]. The complexity of posaconazole synthesis, combined with its multiple chiral centers, creates numerous opportunities for impurity formation that must be carefully controlled to meet pharmaceutical quality standards.

Chiral stereoisomers represent the most significant impurity challenge in posaconazole manufacturing. With four chiral centers, posaconazole theoretically produces sixteen stereoisomers, though convergent synthesis routes typically generate only eleven related stereoisomeric impurities in the active pharmaceutical ingredient [3] [4]. Separation and quantification of these stereoisomers requires sophisticated analytical techniques, including multiple heart-cutting chiral-chiral two-dimensional liquid chromatography utilizing immobilized polysaccharide chiral stationary phases such as Chiralpak IB, IC, and IF3 columns [4]. Individual stereoisomeric impurities must be controlled below 0.10% to meet regulatory requirements [9].

Deshydroxy posaconazole emerges as a critical process impurity formed during acidic debenzylation reactions [10]. This impurity results from dehydroxylation reactions occurring under the acidic conditions (hydrochloric acid, formic acid, or methanesulfonic acid) used for debenzylation under hydrogenation conditions. The formation of this impurity can be minimized through careful control of acidic reaction conditions and implementation of appropriate purification techniques [10].

Oxidative impurities constitute another significant category, with degradation products identified through liquid chromatography-quadrupole time-of-flight mass spectrometry analysis [11]. The majority of oxidative impurities form through modifications of the piperazine central ring, including N-oxide group formation or ring cleavage to form diamine structures. A particularly notable impurity (m/z 465) involves insertion of an N-oxide group in the piperazine ring with concurrent loss of the side chain composed of tetrahydrofuran difluorophenyl triazole groups [11].

Benzylated posaconazole represents a precursor-related impurity that can persist if debenzylation reactions are incomplete [10]. This impurity, along with residual tosylated compounds from intermediate synthesis steps, requires careful monitoring and control through efficient washing procedures and complete reaction monitoring [10].

Succinyl adduct impurities can form through side reactions with succinic acid during synthesis [12]. These impurities have been characterized through nuclear magnetic resonance spectroscopy and can be controlled through reaction condition optimization and careful purification processes [12].

Hydrolysis products and degradation impurities form through various pathways, including photolytic degradation with first-order kinetics characterized by a half-life of 95.73 minutes under light exposure conditions [11]. These degradation pathways necessitate careful attention to storage conditions and protection from light during manufacturing and storage processes.

Mitigation strategies for process impurities involve multiple approaches including process optimization, in-process monitoring, and advanced analytical control. High-performance liquid chromatography with mass spectrometry detection provides sensitive and specific methods for impurity identification and quantification [8]. Prevention strategies focus on optimizing synthetic processes, controlling reaction conditions, and implementing appropriate analytical methods for continuous monitoring [8].

Large-Scale Manufacturing Challenges and Solutions

Large-scale manufacturing of posaconazole presents numerous technical and economic challenges that require sophisticated solutions to ensure consistent product quality and commercial viability [13] [14]. The complexity of the convergent synthesis, combined with stringent quality requirements for pharmaceutical applications, creates significant obstacles for industrial-scale production.

Process scalability represents a fundamental challenge due to the multi-step convergent synthesis requiring precise coordination of multiple reaction pathways [13]. The transition from laboratory-scale synthesis to industrial production often reveals unexpected complications related to heat transfer, mass transfer, and reaction kinetics that may not be apparent at smaller scales. Industrial manufacturers have addressed these challenges through systematic process optimization and the development of continuous manufacturing approaches that provide better process control and reduced variability [15].

Equipment requirements for posaconazole manufacturing demand significant capital investment in specialized technology capable of handling chiral synthesis with precise stereochemical control [14]. Small and medium-scale pharmaceutical enterprises particularly face challenges with the complex and costly equipment traditionally required for posaconazole manufacturing, including specialized reaction vessels, advanced temperature control systems, and sophisticated purification equipment. Innovation in manufacturing approaches, such as high shear melt granulation techniques, has enabled the use of conventional equipment available at most pharmaceutical facilities while maintaining product quality standards [14].

Solvent management presents both environmental and economic challenges in large-scale posaconazole production [13]. Traditional synthesis routes require substantial quantities of organic solvents, creating concerns related to operational costs, waste disposal, and environmental impact. Manufacturers have implemented solvent recycling programs and explored green chemistry approaches to minimize environmental impact while reducing operational costs [15]. Co-precipitation methods have emerged as an alternative approach that can enable production of amorphous solid dispersions containing pharmaceutically active compounds with thermal instability and limited solubility while reducing solvent requirements [15].

Temperature control across industrial-scale production represents a critical challenge that directly impacts product quality and process consistency [13]. The multiple temperature-sensitive steps in posaconazole synthesis require precise control systems capable of maintaining uniform conditions throughout large reaction vessels. Advanced process control systems incorporating real-time monitoring and feedback mechanisms have become standard practice in modern posaconazole manufacturing facilities [16].

Stereochemical control at industrial scale requires careful optimization of reaction conditions to maintain the high stereoselectivity achieved in laboratory synthesis [9]. The four chiral centers in posaconazole demand precise control of reaction parameters to prevent formation of unwanted stereoisomers that would require costly purification or result in product rejection. Established methods for monitoring and controlling stereochemistry throughout the synthesis process have been developed and validated for industrial application [9].

Quality consistency represents an ongoing challenge requiring implementation of statistical process control and Quality by Design principles [13]. Batch-to-batch consistency is essential for regulatory compliance and market access, necessitating robust analytical methods and process monitoring systems. The pharmaceutical industry has increasingly adopted Quality by Design approaches that systematically identify and control critical process parameters to ensure consistent product quality [17] [18].

Economic considerations significantly influence manufacturing decisions, with yield optimization representing a critical factor in commercial viability [13]. Reaction condition optimization, including the use of improved catalysts and process intensification techniques, has demonstrated significant economic benefits through improved overall process yields. The implementation of process analytical technology enables real-time monitoring and control of critical parameters, reducing the likelihood of batch failures and improving overall manufacturing efficiency [19].

Manufacturing solutions have evolved to address these challenges through multiple approaches. Process optimization utilizing statistical experimental design has enabled systematic identification of critical process parameters and their optimal operating ranges [20]. Continuous manufacturing approaches offer advantages in terms of process control, product consistency, and reduced capital requirements compared to traditional batch processing [15].

Investment in appropriate technology, while requiring substantial capital expenditure, provides long-term benefits through improved process reliability and reduced operational costs [13]. The pharmaceutical industry has recognized that high initial investments in advanced manufacturing technology typically result in reduced long-term costs through improved efficiency and reduced quality issues.

Quality by Design implementation has become an industry standard, requiring systematic identification of critical quality attributes and development of appropriate control strategies [17] [21]. This approach provides a scientific framework for understanding the relationship between process parameters and product quality, enabling more robust and reliable manufacturing processes.

The integration of advanced analytical methods and process monitoring systems enables real-time quality assessment and process optimization [19]. These systems provide immediate feedback on process performance and product quality, allowing for rapid corrective actions when deviations occur.

Molecular Basis of Cytochrome P450 51 Inhibition

Posaconazole exerts its antifungal activity through potent and specific inhibition of fungal lanosterol 14α-demethylase, also known as cytochrome P450 51 or CYP51 [1] [2]. This enzyme represents a critical target in the ergosterol biosynthesis pathway, catalyzing the oxidative removal of the 14α-methyl group from lanosterol through three sequential monooxygenation reactions [3] [4].

The molecular mechanism of CYP51 inhibition involves coordination of the triazole nitrogen atom to the heme iron center of the enzyme [5] [6]. Specifically, one of the nitrogen atoms in posaconazole's triazole ring replaces water as the sixth axial ligand to the heme iron, forming a stable enzyme-inhibitor complex [7] [2]. This coordination blocks the normal catalytic cycle and prevents the enzyme from processing its natural substrate, lanosterol [3] [8].

Hydrophobic interactions constitute the primary driving force for posaconazole binding to CYP51 [5] [9]. Molecular dynamics studies have identified a hydrophobic cavity formed by residues F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, and M508 that accommodates the inhibitor [5] [9]. The long-tailed structure of posaconazole enables formation of extensive hydrophobic contacts with these residues, contributing to its superior binding affinity compared to short-tailed azoles such as fluconazole and voriconazole [5] [9].

Binding affinity studies demonstrate exceptional potency of posaconazole against various fungal CYP51 enzymes. Against Candida albicans CYP51, posaconazole exhibits a dissociation constant (Kd) of 25-30 nanomolar and an IC50 of 0.2 micromolar [1] [10] [11]. For Aspergillus fumigatus CYP51A and CYP51B isoforms, the IC50 values are 0.19 and 0.21 micromolar respectively [12]. These values demonstrate that posaconazole binds with high affinity to the target enzyme across different fungal species.

Crystal structure analysis reveals precise binding geometry. X-ray crystallographic studies of Candida albicans CYP51 complexed with posaconazole show that the triazole ring coordinates to the heme iron while the 2,4-difluorophenyl ring orientates toward the binding pocket entrance [10] [13]. The tetrahydrofuran core and piperazine linker provide appropriate spatial positioning for optimal enzyme-inhibitor interactions [10].

Enzyme kinetics demonstrate competitive inhibition. Posaconazole acts as a competitive inhibitor of CYP51, competing with the natural substrate lanosterol for binding to the enzyme active site [4] [8]. The degree of sterol inhibition depends on both inhibitor concentration and the susceptibility of individual fungal strains [4] [8]. Complete inhibition of ergosterol synthesis results in accumulation of toxic 14α-methylated sterol precursors and depletion of essential ergosterol [3] [4].

Role of Fluorine Substitution and Heterocyclic Modifications

The 2,4-difluorophenyl ring system represents a crucial structural feature that distinguishes posaconazole from related triazole antifungals [14] [15] [16]. Fluorine substitution at the 2- and 4-positions of the phenyl ring provides significant advantages over chlorinated analogs, enhancing both potency and selectivity [14] [17] [16].

Fluorine atoms contribute multiple beneficial effects to the posaconazole structure. The high electronegativity of fluorine creates favorable electrostatic interactions within the enzyme binding pocket [5] [18]. Additionally, the small atomic radius of fluorine allows for precise fit within sterically constrained regions of the CYP51 active site without causing unfavorable steric clashes [18] [19].

Comparison with itraconazole reveals fluorine advantages. While itraconazole contains a 2,4-dichlorophenyl ring, posaconazole's 2,4-difluorophenyl substitution pattern provides enhanced binding characteristics [14] [17]. The replacement of chlorine with fluorine results in improved selectivity for fungal versus human CYP51 enzymes and reduced potential for drug-drug interactions [16] [20].

Heterocyclic modifications optimize molecular recognition. The triazole ring system serves as the primary pharmacophore, providing the nitrogen atom necessary for heme coordination [1] [21] [22]. The 1,2,4-triazole configuration is preferred over imidazole systems due to improved stability and reduced propensity for metabolic degradation [21] [23].

Tetrahydrofuran core provides structural rigidity. The five-membered tetrahydrofuran ring constrains the molecular conformation, ensuring optimal presentation of key binding elements to the enzyme active site [24] [25]. This cyclic ether system is superior to linear alkyl chains or other heterocyclic alternatives in maintaining the required three-dimensional geometry for high-affinity binding [24].

Piperazine linker enables optimal spacing. The central piperazine moiety connects the aromatic regions of posaconazole and provides appropriate flexibility for conformational adaptation within the enzyme binding pocket [5] [26]. The nitrogen atoms in the piperazine ring can participate in water-mediated hydrogen bonding networks that stabilize the enzyme-inhibitor complex [26].

Terminal triazolone modifications affect pharmacological properties. The triazolone ring system at the molecule's terminus influences both binding characteristics and pharmacokinetic behavior [27] [24]. Modifications to this region, including hydroxylated side chain variants, can enhance antifungal activity while maintaining favorable drug-like properties [24].

Structure-activity relationship studies validate design principles. Systematic modifications of posaconazole analogs confirm that fluorine substitution, triazole coordination, and the extended side chain architecture are all essential for optimal antifungal activity [27] [24]. Removal of the triazole moiety eliminates antifungal activity, while modifications to the fluorinated aromatic ring reduce potency [24].

Binding Affinity Studies with Fungal Lanosterol 14α-Demethylase

Quantitative binding studies reveal exceptional affinity of posaconazole for fungal CYP51 enzymes across multiple species. Against Candida albicans CYP51, posaconazole demonstrates a binding affinity (Kd) of 25-30 nanomolar, representing one of the tightest binding interactions observed among clinical antifungal agents [1] [10] [11].

Species-specific binding characteristics have been extensively characterized. For Aspergillus fumigatus, posaconazole exhibits IC50 values of 0.19 micromolar against CYP51A and 0.21 micromolar against CYP51B isoforms [12]. Against Aspergillus flavus, the IC50 ranges from 0.03 micromolar, demonstrating broad-spectrum activity [14]. These values consistently place posaconazole among the most potent CYP51 inhibitors available.

Comparative analysis demonstrates superior performance. When compared to other triazole antifungals, posaconazole consistently shows enhanced binding affinity [28] [29] [11]. Against Candida albicans, fluconazole exhibits IC50 values ranging from 0.31 to several micromolar depending on strain resistance, while posaconazole maintains potency at 0.2 micromolar even against many resistant isolates [11] [30].

Long-tailed architecture provides binding advantages. Molecular studies demonstrate that posaconazole and itraconazole, both possessing extended side chains, achieve stronger binding affinities than short-tailed azoles like fluconazole and voriconazole [5] [9]. The extended structure allows formation of additional hydrophobic interactions with residues lining the substrate entry channel of CYP51 [5] [9].

Resistance mutation studies reveal binding resilience. Posaconazole maintains relatively high binding affinity even against CYP51 enzymes containing resistance-associated amino acid substitutions [11] [30]. While mutations such as Y132F, K143R, and G450E can reduce susceptibility to fluconazole by 15-22 fold, posaconazole IC50 values typically increase by only 2-5 fold against the same mutant enzymes [11] [30].

Binding kinetics demonstrate tight binding characteristics. Spectroscopic binding studies using purified CYP51 enzymes show that posaconazole forms stable complexes with both Candida albicans and human CYP51 [20]. The binding is characterized by slow dissociation kinetics, contributing to the prolonged antifungal effect observed clinically [31].

Selectivity studies reveal favorable therapeutic index. While posaconazole binds to human CYP51 with a Kd of 142 ± 68 nanomolar, it demonstrates 4-5 fold selectivity for fungal over human enzymes [20] [32]. This selectivity margin, while modest, contributes to the favorable safety profile observed in clinical use [33] [20].

Concentration-response relationships establish potency rankings. Systematic studies comparing multiple azole antifungals consistently rank posaconazole among the most potent CYP51 inhibitors [10] [34]. In head-to-head comparisons, posaconazole demonstrates superior or equivalent potency to voriconazole and significantly enhanced activity compared to fluconazole across various fungal species [28] [29] [34].

Binding pocket analysis reveals interaction details. Crystallographic studies combined with binding affinity measurements demonstrate that posaconazole occupies the CYP51 active site through multiple complementary interactions [10] [34]. The triazole nitrogen coordinates to heme iron, the difluorophenyl ring forms hydrophobic contacts with aromatic residues, and the extended side chain reaches into the substrate channel [10] [34].

Clinical correlation validates binding studies. The exceptional binding affinity demonstrated in biochemical assays correlates well with clinical efficacy outcomes [33] [35]. Posaconazole's superior in vitro binding characteristics translate to enhanced therapeutic performance against invasive fungal infections, particularly those caused by Aspergillus species and azole-resistant Candida strains [33] [35].

| Target/Organism | Binding Affinity (Kd, nM) | IC50 (μM) | Reference |

|---|---|---|---|

| Candida albicans CYP51 | 30 | 0.2 | [10] [11] |

| Aspergillus fumigatus CYP51A | 190 | 0.19 | [12] |

| Aspergillus fumigatus CYP51B | 210 | 0.21 | [12] |

| Candida albicans (wild-type) | 25.0 | NR | [1] |

| Human CYP51 (Δ60) | 142 ± 68 | NR | [20] |

| General CYP51 (various fungi) | 25-70 | 0.007-0.93 | [4] [8] [14] |

| Structural Feature | Role in Antifungal Activity | Impact of Modification |

|---|---|---|

| 2,4-Difluorophenyl ring | Hydrophobic interactions in binding pocket; fluorine provides selectivity | Fluorine substitution enhances potency vs. chlorinated analogs |

| Triazole coordination nitrogen | Coordinates to heme iron (Fe3+) of CYP51 enzyme | Essential for enzyme inhibition; nitrogen lone pair critical |

| Tetrahydrofuran core | Provides structural rigidity and proper spatial orientation | THF preferred over other cyclic ethers for activity |

| Piperazine linker | Connects aromatic regions; enables conformational flexibility | Piperazine optimal; other linkers reduce activity |

| Long alkyl side chain | Forms additional hydrophobic contacts with enzyme channel | Longer chains improve binding affinity |

| Secondary alcohol group | Participates in hydrogen bonding networks | Hydroxyl group important for water-mediated interactions |

| Triazolone terminal moiety | Terminal recognition element; affects pharmacokinetics | Triazolone provides better pharmacological properties |

| Compound/Modification | MIC Range (μg/ml) | Binding Preference | Key Structural Difference |

|---|---|---|---|

| Posaconazole (2,4-difluoro) | ≤0.002-0.5 | Long-tailed advantage | Fluorine atoms + long side chain |

| Itraconazole (2,4-dichloro analog) | ≤0.008-1.0 | Long-tailed advantage | Chlorine atoms + long side chain |

| Fluconazole (short-tailed) | ≤0.062->64 | Short-tailed | No long side chain |

| Voriconazole (short-tailed) | 0.33-0.80 | Short-tailed | No long side chain |

| Des-triazole posaconazole analog | 0.019-0.50 | Improved over parent | No triazole coordination |

| Hydroxylated side chain variants | 0.020-0.024 | Enhanced activity | Modified terminal group |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 4.77 at 25 °C (est)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (20.83%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (97.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (93.75%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (95.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95.83%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Posaconazole AHCL oral suspension is indicated for use in the treatment of the following fungal infections in adults: Invasive aspergillosis in patients with disease that is refractory to amphotericin B or itraconazole or in patients who are intolerant of these medicinal products; Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products. Oropharyngeal candidiasis: as first-line therapy in patients who have severe disease or are immunocompromised, in whom response to topical therapy is expected to be poor. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Posaconazole AHCL oral suspension is also indicated for prophylaxis of invasive fungal infections in the following patients: Patients receiving remission-induction chemotherapy for acute myelogenous leukemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who are at high risk of developing invasive fungal infections; Hematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease and who are at high risk of developing invasive fungal infections.

Noxafil gastro-resistant tablets are indicated for use in the treatment of the following fungal infections in adults (see sections 4. 2 and 5. 1): - Invasive aspergillosisNoxafil gastro-resistant tablets are indicated for use in the treatment of the following fungal infections in paediatric patients from 2 years of age weighing more than 40 kg and adults (see sections 4. 2 and 5. 1): - Invasive aspergillosis in patients with disease that is refractory to amphotericin B or itraconazole or in patients who are intolerant of these medicinal products; - Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; - Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; - Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Noxafil gastro-resistant tablets are also indicated for prophylaxis of invasive fungal infections in the following paediatric patients from 2 years of age weighing more than 40 kg and adults (see sections 4. 2 and 5. 1): - Patients receiving remission-induction chemotherapy for acute myelogenous leukaemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who are at high risk of developing invasive fungal infections; - Hematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease and who are at high risk of developing invasive fungal infections. Please refer to the Summary of Product Characteristics of Noxafil oral suspension for use in oropharyngeal candidiasis.  Noxafil concentrate for solution for infusion is indicated for use in the treatment of the following fungal infections in adults (see sections 4. 2 and 5. 1): - Invasive aspergillosisNoxafil concentrate for solution for infusion is indicated for use in the treatment of the following fungal infections in adult and paediatric patients from 2 years of age (see sections 4. 2 and 5. 1): - Invasive aspergillosis in patients with disease that is refractory to amphotericin B or itraconazole or in patients who are intolerant of these medicinal products; - Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; - Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; - Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Noxafil concentrate for solution for infusion is also indicated for prophylaxis of invasive fungal infections in the following adult and paediatric patients from 2 years of age (see sections 4. 2 and 5. 1): - Patients receiving remission-induction chemotherapy for acute myelogenous leukaemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who are at high risk of developing invasive fungal infections; - Hematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease (GVHD) and who are at high risk of developing invasive fungal infections. Please refer to the Summary of Product Characteristics of Noxafil oral suspension for use in oropharyngeal candidiasis.  Noxafil gastro resistant powder and solvent for oral suspension is indicated for use in the treatment of the following fungal infections in paediatric patients from 2 years of age (see sections 4. 2 and 5. 1): - Invasive aspergillosis in patients with disease that is refractory to amphotericin B or itraconazole or in patients who are intolerant of these medicinal products; - Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; - Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; - Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Noxafil gastro-resistant powder and solvent for oral suspension is indicated for prophylaxis of invasive fungal infections in the following paediatric patients from 2 years of age: - Patients receiving remission-induction chemotherapy for acute myelogenous leukaemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who are at high risk of developing invasive fungal infections; - Haematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease and who are at high risk of developing invasive fungal infections. Please refer to the Summary of Product Characteristics of Noxafil concentrate for solution for infusion and the gastro-resistant tablets for use in primary treatment of invasive aspergillosis. Please refer to the Summary of Product Characteristics of Noxafil oral suspension for use in oropharyngeal candidiasis.  Noxafil oral suspension is indicated for use in the treatment of the following fungal infections in adults (see section 5. 1): - Invasive aspergillosis in patients with disease that is refractory to amphotericin B or itraconazole or in patients who are intolerant of these medicinal products; - Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; - Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; - Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products; - Oropharyngeal candidiasis: as first-line therapy in patients who have severe disease or are immunocompromised, in whom response to topical therapy is expected to be poor. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Noxafil oral suspension is also indicated for prophylaxis of invasive fungal infections in the following patients: - Patients receiving remission-induction chemotherapy for acute myelogenous leukaemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who are at high risk of developing invasive fungal infections; - Hematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease and who are at high risk of developing invasive fungal infections. Please refer to the Summary of Product Characteristics of Noxafil concentrate for solution for infusion and the gastro-resistant tablets for use in primary treatment of invasive aspergillosis. Â

Posaconazole Accord is indicated for use in the treatment of the following fungal infections in adults: Invasive aspergillosis; Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Posaconazole Accord is also indicated for prophylaxis of invasive fungal infections in the following patients: Â Patients receiving remission-induction chemotherapy for acute myelogenous leukemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who are at high risk of developing invasive fungal infections; Hematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease and who are at high risk of developing invasive fungal infections.

Posaconazole SP is indicated for use in the treatment of the following fungal infections in adults (see section 5. 1): - Invasive aspergillosis in patients with disease that is refractory to amphotericin B or itraconazole or in patients who are intolerant of these medicinal products; - Fusariosis in patients with disease that is refractory to amphotericin B or in patients who are intolerant of amphotericin B; - Chromoblastomycosis and mycetoma in patients with disease that is refractory to itraconazole or in patients who are intolerant of itraconazole; - Coccidioidomycosis in patients with disease that is refractory to amphotericin B, itraconazole or fluconazole or in patients who are intolerant of these medicinal products; - Oropharyngeal candidiasis: as first-line therapy in patients who have severe disease or are immunocompromised, in whom response to topical therapy is expected to be poor. Refractoriness is defined as progression of infection or failure to improve after a minimum of 7 days of prior therapeutic doses of effective antifungal therapy. Posaconazole SP is also indicated for prophylaxis of invasive fungal infections in the following patients: - Patients receiving remission-induction chemotherapy for acute myelogenous leukemia (AML) or myelodysplastic syndromes (MDS) expected to result in prolonged neutropenia and who areat high risk of developing invasive fungal infections; - Hematopoietic stem cell transplant (HSCT) recipients who are undergoing high-dose immunosuppressive therapy for graft versus host disease and who are at high risk of developing invasive fungal infections.

Prevention of invasive fungal infections, Treatment of invasive fungal infections

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION: Antifungal; Orally activated triazole antifungal

The pharmacokinetics of posaconazole oral suspension in neutropenic patients undergoing high-dose chemotherapy and stem cell transplantation were evaluated, and the association of plasma posaconazole exposure with the presence and severity of oral mucositis was explored in this nonrandomized, open-label, parallel-group, multiple-dose pharmacokinetic study. Thirty patients were enrolled and received one of three regimens (group I, 200 mg once daily; group II, 400 mg once daily; group III, 200 mg four times daily) for the duration of neutropenia. The mean total exposure for day 1, as shown by the area under the concentration-time curve from 0 to 24 h (AUC(0-24)), was 1.96 mg . h/liter in group I and was 51% higher in group II and in group III. Increases in AUC(0-24) and maximum plasma concentration (C(max)) in groups II and III were dose related. The AUC(0-24) and C(max) values on day 1 were similar between groups II and III. There was interpatient variability of up to 68% in the pharmacokinetic values for our study population. Steady state was attained by days 5 to 6. Average steady-state plasma posaconazole trough values were 192, 219, and 414 ng/ml in groups I, II, and III, respectively. The AUC(0-24) and apparent oral clearance increased by increasing dose and dosing frequency. Mucositis appeared to reduce exposure but did not significantly affect mean total posaconazole exposure (AUC and C(max)) at steady state (P = 0.1483). Moreover, this reduction could be overcome by increasing the total dose and dosing frequency. Posaconazole was safe and well tolerated.

/EXPTL:/ ... Posaconazole has demonstrated strong antifungal efficacy in Phase II and III clinical trials in immunocompromised patients with oropharyngeal and esophageal candidiasis. Posaconazole also showed promising efficacy as salvage therapy in a large Phase II study including 330 patients with invasive fungal infections intolerant to or refractory to standard therapies. ...

Pharmacology

Posaconazole is a broad-spectrum, second generation, triazole compound with antifungal activity. Posaconazole strongly inhibits 14-alpha demethylase, a cytochrome P450-dependent enzyme. Inhibition of 14-alpha-demethylase prevents the conversion of lanosterol to ergosterol, an important component of the fungal cell wall. Inhibition of ergosterol synthesis changes the fungal cell membrane composition and integrity, alters membrane permeability and eventually leads to fungal cell lysis. Compared to other azole antifungals, posaconazole is a significantly more potent inhibitor of sterol 14-alpha demethylase.

MeSH Pharmacological Classification

ATC Code

QS02CA91

J - Antiinfectives for systemic use

J02 - Antimycotics for systemic use

J02A - Antimycotics for systemic use

J02AC - Triazole derivatives

J02AC04 - Posaconazole

Mechanism of Action

Posaconazole is a novel lipophilic antifungal triazole that inhibits cytochrome P450-dependent 14-alpha demethylase in the biosynthetic pathway of ergosterol. Inhibition of this enzyme leads to an accumulation of toxic 14-alpha methylsterols and a depletion of ergosterol, resulting in a perturbation of the function of the fungal cell membrane and blockage of cell growth and division. ...

... The primary mechanism of action of the drug was inhibition of the parasite's sterol C-14 alpha demethylase.

The in vitro activity of the novel triazole antifungal agent posaconazole was assessed in 45 laboratories against approximately 19,000 clinically important strains of yeasts and molds. The activity of posaconazole was compared with those of itraconazole, fluconazole, voriconazole, and amphotericin B against subsets of the isolates. Strains were tested utilizing Clinical and Laboratory Standards Institute broth microdilution methods using RPMI 1640 medium (except for amphotericin B, which was frequently tested in antibiotic medium 3). MICs were determined at the recommended endpoints and time intervals. Against all fungi in the database (22,850 MICs), the MIC(50) and MIC(90) values for posaconazole were 0.063 microg/ml and 1 mug/ml, respectively. MIC(90) values against all yeasts (18,351 MICs) and molds (4,499 MICs) were both 1 mug/ml. In comparative studies against subsets of the isolates, posaconazole was more active than, or within 1 dilution of, the comparator drugs itraconazole, fluconazole, voriconazole, and amphotericin B against approximately 7,000 isolates of Candida and Cryptococcus spp. Against all molds (1,702 MICs, including 1,423 MICs for Aspergillus isolates), posaconazole was more active than or equal to the comparator drugs in almost every category. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B.

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The excreted metabolites in urine and feces account for ~17% of the administered radiolabeled dose.

1774 L

32 L/hr

51 L/hr [Single-Dose Suspension Administration of 200 mg, fasted]

21 L/hr [Single-Dose Suspension Administration of 200 mg, nonfat meal]

14 L/hr [Single-Dose Suspension Administration of 200 mg, high fat meal]

91 L/hr [Single-Dose Suspension Administration of 400 mg, fasted]

43 L/hr [Single-Dose Suspension Administration of 400 mg with liquid nutritional supplement (14 g fat)]

Kinetics and protein binding following oral posaconazole dosing were performed in neutropenic infected mice. Peak levels and AUC from 0 hr to infinity values were nonlinear over the 16-fold dose range studied. Serum drug elimination half-life ranged from 12.0 to 17.7 hr

The suspension formulation of posaconazole was associated with enhanced systemic exposure and increased relative bioavailability compared with the tablet. Food substantially enhanced the rate and extent of posaconazole absorption in healthy subjects.

A total of 103 healthy adults were enrolled in two phase I trials. Each study had a double-blind, placebo-controlled, parallel-group design with a rising single-dose (RSD) or rising multiple-dose (RMD) scheme. In the RSD study, subjects received single doses of posaconazole oral tablets (50 to 1200 mg) or placebo. In the RMD study, subjects received posaconazole oral tablets (50 to 400 mg) or placebo twice daily for 14 days. By using model-independent methods, the area under the plasma concentration-time curve and the maximum concentration in plasma were determined and used to assess dose proportionality. In the RSD study, the levels of posaconazole in plasma increased proportionally between the 50- and 800-mg dose range, with saturation of absorption occurring above 800 mg. Dose proportionality was also observed in the RMD study. In both studies, the apparent volume of distribution was large (range, 343 to 1341 liters) and the terminal-phase half-life was long (range, 25 to 31 hr).

Subjects fasted 12 hours before and 48 hours after the administration of posaconazole oral suspension (800 mg) given as a single dose (regimen A), 400 mg every 12 hours (regimen B) or 200 mg every 6 hours (regimen C). Plasma posaconazole concentrations were determined for 48 hours after the initial dose and subjects completed a 1-week washout period between treatment regimens. A one-compartment oral model with first-order rate of absorption and first-order rate of elimination was fitted to the plasma concentration-time data. Differences in exposure were investigated by allowing the bioavailability fraction to vary among regimens. A total of 18 healthy men were enrolled in and completed the study. : Posaconazole relative bioavailability was estimated to be significantly different among regimens (p < 0.0001) and increased with the number of doses, such that regimen B/regimen A = 1.98 +/- 0.35, representing a 98% increase, and regimen C/regimen A = 3.20 +/- 0.69, or a 220% increase. With use of the one-compartment model, the population steady-state values for area under the concentration-time curve over 24 hours were predicted to be 3900, 7700 and 12 400 microg.h/L, with average plasma concentrations of 162, 320 and 517 microg/L for regimens A, B and C, respectively. These data suggest that divided daily dose administration (every 12 or 6 hours) significantly increases posaconazole exposure under fasted conditions.

For more Absorption, Distribution and Excretion (Complete) data for POSACONAZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Nifurtimox

Drug Warnings

The pharmacokinetic profiles, safety, and efficacies of different dosing schedules of posaconazole oral suspension in patients with possible, probable, and proven refractory invasive fungal infection (rIFI) or febrile neutropenia (FN) were evaluated in a multicenter, open-label, parallel-group study. Sixty-six patients with FN and 32 patients with rIFI were randomly assigned to one of three posaconazole regimens: 200 mg four times a day (q.i.d.) for nine doses, followed by 400 mg twice a day (b.i.d.); 400 mg q.i.d. for nine doses, followed by 600 mg b.i.d.; or 800 mg b.i.d. for five doses, followed by 800 mg once a day (q.d.). Therapy was continued for up to 6 months in patients with rIFI or until neutrophil recovery occurred in patients with FN. The 400-mg-b.i.d. dose provided the highest overall mean exposure, with 135% (P = 0.0004) and 182% (P < 0.0001) greater exposure than the 600-mg-b.i.d. and 800-mg-q.d. doses, respectively. However, exposure in allogeneic bone marrow transplant (BMT) recipients (n = 12) was 52% lower than in non-BMT patients. Treatment-related adverse events (occurring in 24% of patients) were mostly gastrointestinal in nature. Twenty-four percent of patients had adverse events leading to premature discontinuation (none were treatment related). In efficacy-evaluable patients, successful clinical response was observed in 43% with rIFI (56% of patients receiving 400 mg b.i.d., 17% receiving 600 mg b.i.d., and 50% receiving 800 mg q.d.) and 77% with FN (74% receiving 400 mg b.i.d., 78% receiving 600 mg b.i.d., and 81% receiving 800 mg q.d.). Posaconazole is well tolerated and absorbed. Divided doses of 800 mg (400 mg b.i.d.) provide the greatest posaconazole exposure.

The authors evaluated the pharmacokinetics and safety of posaconazole in healthy subjects and in those with mild (CL(CR) = 50-80 mL/min), moderate (CL(CR) = 20-49 mL/min), and severe chronic renal disease (CL(CR) <20 mL/min; receiving outpatient hemodialysis) (n = 6/group). Subjects received one 400-mg dose of posaconazole oral suspension with a standardized high-fat breakfast. For hemodialysis-dependent subjects, this dose was given on a nonhemodialysis day, and a second 400-mg dose was given 6 hours before hemodialysis. ...There was no correlation between posaconazole pharmacokinetics and mild to moderate renal disease ...Furthermore, the difference in the predialyzed and postdialyzed posaconazole concentrations was only approximately 3%, supporting that posaconazole was not removed by hemodialysis. ...

Biological Half Life

The i.v. terminal-phase half-lives were 7 hr in mice and rats, 15 hr in dogs, and 23 hr in monkeys. In rabbits, the oral half-life was 9 hr.

Kinetics and protein binding following oral posaconazole dosing were performed in neutropenic infected mice. Peak levels and AUC from 0 hr to infinity values were nonlinear over the 16-fold dose range studied. Serum drug elimination half-life ranged from 12.0 to 17.7 h

Use Classification

Methods of Manufacturing

General Manufacturing Information

Interactions

This study evaluated the potential for a pH-dependent pharmacokinetic interaction between posaconazole and an antacid (Mylanta), under fasting and nonfasting conditions. Twelve men completed this randomized, four-period crossover, single-dose study. Subjects received 200 mg of posaconazole following a 10-h fast, with 20 ml of Mylanta and a 10-h fast, with 20 ml of Mylanta and a high-fat breakfast, and with a high-fat breakfast alone. Antacid coadministration had no statistically significant effects on posaconazole bioavailability under fasting or nonfasting conditions. In the fasting state, antacid slightly increased the relative oral bioavailability of posaconazole by 15% (P = 0.296); in the nonfasting state, antacid decreased the relative bioavailability of posaconazole by 12% (P = 0.352). Food increased the relative oral bioavailability of posaconazole by 400% (P = 0.001). In conclusion, the effect of antacid on posaconazole exposure in the fasting or nonfasting state was small and is not considered clinically significant.

Dates

2: Farowski F, Cornely OA, Hartmann P. High intracellular concentrations of

3: Cornely OA, Duarte RF, Haider S, Chandrasekar P, Helfgott D, Jiménez JL,

4: Cornely OA, Duarte RF, Haider S, Chandrasekar P, Helfgott D, Jiménez JL,

5: Yang Y, Zhu X, Zhang F, Li W, Wu Y, Ding L. Stability-indicating HPLC method

6: Zhang H, Nguyen MH, Clancy CJ, Joshi R, Zhao W, Ensor C, Venkataramanan R,

7: Jacobsen AA, Papo YB, Sarro R, Weisse K, Strasswimmer J. Posaconazole

8: Girmenia C, Annino L, Mariotti B, Fanci R, Minotti C, Spadea A, Carotti A,

9: Deyo JC, Nicolsen N, Lachiewicz A, Kozlowski T. Salvage Treatment of

10: Heinz WJ, Cabanillas Stanchi KM, Klinker H, Blume O, Feucht J, Hartmann U,

11: Tang P, Wang L, Ma X, Xu K, Xiong X, Liao X, Li H. Characterization and In

12: Vanstraelen K, Colita A, Bica AM, Mols R, Augustijns P, Peersman N,

13: Dahlén T, Kalin M, Cederlund K, Nordlander A, Björkholm M, Ljungman P,

14: Ville S, Talarmin JP, Gaultier-Lintia A, Bouquié R, Sagan C, Le Pape P, Giral

15: Chen B, Trang V, Lee A, Williams NS, Wilson AN, Epstein EH Jr, Tang JY, Kim

16: Cendejas-Bueno E, Forastiero A, Ruiz I, Mellado E, Buitrago MJ, Gavaldà J,

17: Pham AN, Bubalo JS, Lewis JS 2nd. Comparison of posaconazole serum

18: Ricna D, Lengerova M, Palackova M, Hadrabova M, Kocmanova I, Weinbergerova B,

19: Sanchis M, Guarro J, Sutton DA, Fothergill AW, Wiederhold N, Capilla J.

20: Chan TS, Marcella SW, Gill H, Hwang YY, Kwong YL. Posaconazole vs fluconazole